
3,5-Dibromophenyl acetate
Overview
Description
Mechanism of Action
Biochemical Pathways
The dominant proposed mechanism for the activity of Au-NHCs is that Au inhibits the activity of mitochondrial thioredoxin reductase (TrxR) by binding to the soft Se and S atoms in the cysteine and selenocysteine residues at the active site . TrxR is an important enzyme that regulates the cellular redox system and inhibition of TrxR can lead to a build-up of reactive oxygen species, which sets off a cascade of processes that leads to apoptosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,5-Dibromophenyl acetate are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound can be involved in the formation of complexes with other molecules, as revealed by X-ray diffraction studies .
Cellular Effects
The cellular effects of this compound are not well-documented. It has been suggested that this compound may have potential activity against certain types of cells. For example, Au-NHC complexes functionalised with 3,5-Dibromophenyl substituents showed potent activity against OVCAR-8 (ovarian cancer) cells at low micromolar concentrations .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not fully understood. It is known that this compound can interact with various biomolecules, potentially influencing their function. For example, X-ray diffraction studies have revealed intra- and intermolecular interactions involving the 3,5-dibromophenyl group .
Temporal Effects in Laboratory Settings
It is known that this compound is a solid at room temperature and is stored in a dry room at normal temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromophenyl acetate can be synthesized through the acetylation of 3,5-dibromophenol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromophenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Hydrolysis: The acetate group can be hydrolyzed to yield 3,5-dibromophenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is 3,5-dibromophenol.
Scientific Research Applications
3,5-Dibromophenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of sickle cell disease.
Industry: Used in the development of materials with specific properties, such as polymers.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromophenol: The hydrolyzed form of 3,5-Dibromophenyl acetate.
3,5-Dibromobenzoic acid: Another brominated aromatic compound with different functional groups.
Uniqueness
This compound is unique due to its specific functional groups, which allow it to undergo a variety of chemical reactions and form complexes with other molecules .
Properties
IUPAC Name |
(3,5-dibromophenyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXGHGNAEBFULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


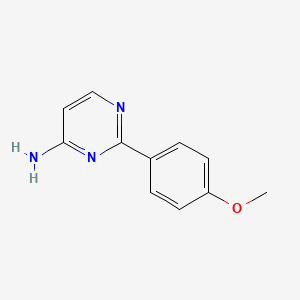
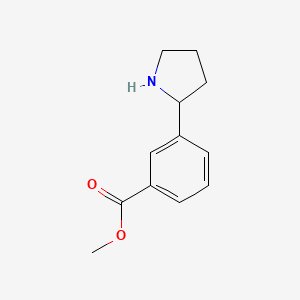
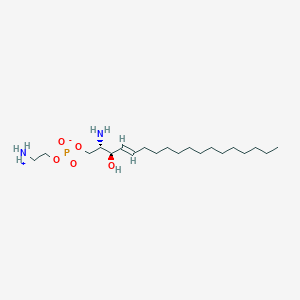
![[2-(3-Methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3166176.png)
![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)
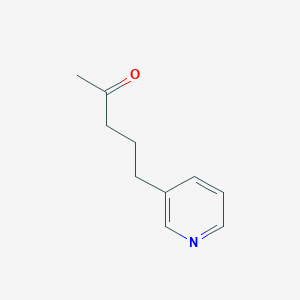
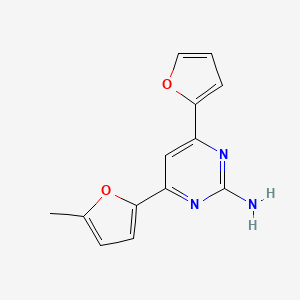
amine](/img/structure/B3166202.png)
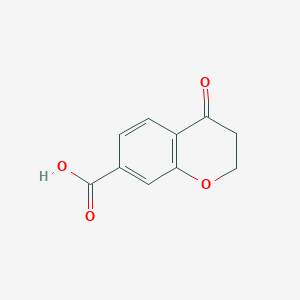
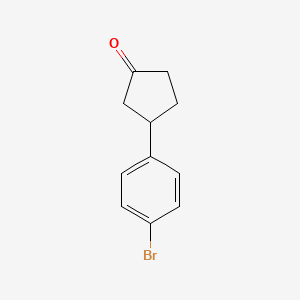
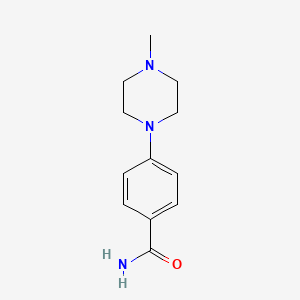
![2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B3166223.png)
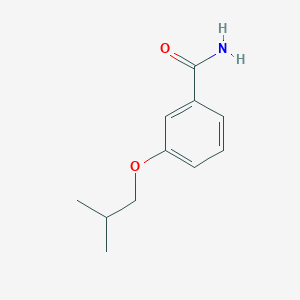
![(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B3166249.png)
